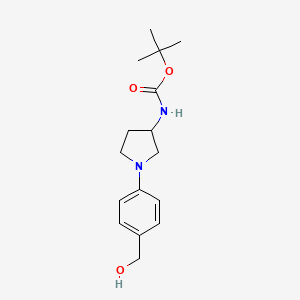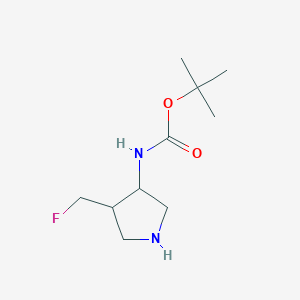
Tert-butyl (4-(fluoromethyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H19FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 4-(fluoromethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
4-(fluoromethyl)pyrrolidine+tert-butyl chloroformatetriethylaminetert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of potential pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed to release the active amine, which can then interact with enzymes or receptors in biological systems. The fluoromethyl group can enhance the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate
- tert-butyl N-[(3R,4R)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate
Uniqueness: tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H19FN2O2 |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
ZXGCINTUKGZONR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


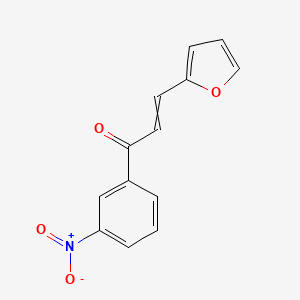
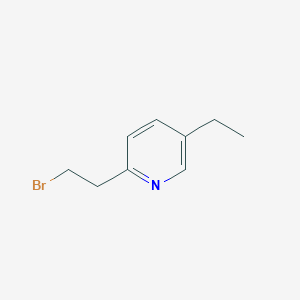
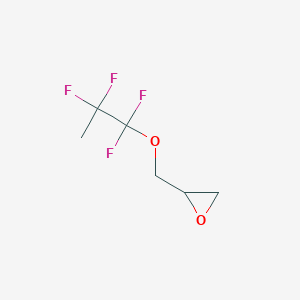
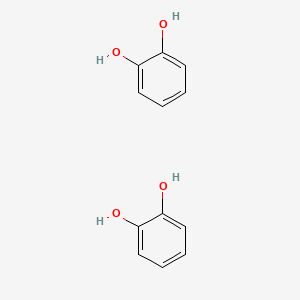
![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)
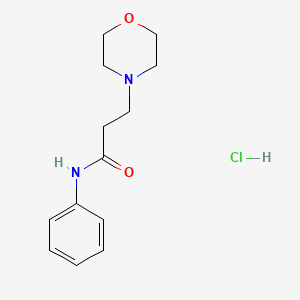

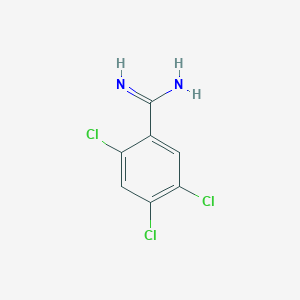
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446844.png)
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446855.png)
![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
![4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12446863.png)
![7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12446867.png)
